molecular formula C16H15NO3 B6378731 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261988-47-9

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378731
CAS RN: 1261988-47-9
M. Wt: 269.29 g/mol
InChI Key: ACHRGHNHKQPEKY-UHFFFAOYSA-N
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Description

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% (also known as 6-EACF) is an organic compound with a molecular formula of C13H14NO3 and a molecular weight of 238.25. It is a white, crystalline solid with a melting point of 95-97°C. 6-EACF is a member of the phenol family and is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes.

Scientific Research Applications

6-EACF has a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as esters, amides, and thiols. It is also used as a catalyst for chemical reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. Additionally, 6-EACF is used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the regulation of nerve impulses.

Mechanism of Action

The mechanism of action of 6-EACF depends on its application. As a catalyst for chemical reactions, 6-EACF acts as a Lewis acid, meaning it is able to donate a pair of electrons to a substrate molecule, thus facilitating the reaction. As an inhibitor of enzymes, 6-EACF binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-EACF depend on its application. As a catalyst for chemical reactions, 6-EACF has no direct biochemical or physiological effects. As an inhibitor of enzymes, 6-EACF can have a variety of effects depending on the enzyme being inhibited. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can lead to increased muscle contraction and stimulation of the central nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-EACF in laboratory experiments is its high purity and stability. 6-EACF is a highly pure compound, with a purity of 95%, and is very stable, with a shelf life of up to two years. Additionally, 6-EACF is relatively easy to synthesize and is available from a variety of suppliers. The main limitation of using 6-EACF is its relatively high cost compared to other reagents.

Future Directions

The future of 6-EACF is promising due to its wide range of applications in scientific research. In the future, 6-EACF could be used as a reagent for the synthesis of more complex compounds, as a catalyst for more efficient chemical reactions, and as an inhibitor of other enzymes. Additionally, 6-EACF could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.

Synthesis Methods

6-EACF can be synthesized from the reaction of 3-ethoxycarbonylphenol with ethylamine in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for a period of 1-2 hours. The reaction produces a white solid which is then filtered and dried to obtain the desired product.

properties

IUPAC Name

N-ethyl-3-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-16(20)12-6-3-5-11(9-12)14-8-4-7-13(10-18)15(14)19/h3-10,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHRGHNHKQPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685297
Record name N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261988-47-9
Record name N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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